N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide
CAS No.: 74141-75-6
Cat. No.: VC16510809
Molecular Formula: C8H12N4O5
Molecular Weight: 244.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74141-75-6 |
|---|---|
| Molecular Formula | C8H12N4O5 |
| Molecular Weight | 244.20 g/mol |
| IUPAC Name | N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide |
| Standard InChI | InChI=1S/C8H12N4O5/c13-5-6(14)3-10-7(15)4-11-2-1-9-8(11)12(16)17/h1-2,6,13-14H,3-5H2,(H,10,15) |
| Standard InChI Key | ITIMVGQIEWDPHB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(CO)O |
Introduction
Chemical Identity and Structural Analysis
N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide is characterized by its IUPAC name N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide and the SMILES string C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(CO)O. The molecule comprises a 2-nitroimidazole ring substituted at the 1-position with an acetamide group, which is further functionalized with a 2,3-dihydroxypropyl chain.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 74141-75-6 |
| Molecular Formula | C₈H₁₂N₄O₅ |
| Molecular Weight | 244.20 g/mol |
| IUPAC Name | N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide |
| Canonical SMILES | C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(CO)O |
| InChI Key | ITIMVGQIEWDPHB-UHFFFAOYSA-N |
The nitro group at the 2-position of the imidazole ring enhances electron-deficient characteristics, making the compound susceptible to reduction under hypoxic conditions .
Physicochemical Properties
The compound’s solubility is influenced by its polar functional groups:
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Hydrophilicity: The dihydroxypropyl and acetamide moieties enhance water solubility compared to non-functionalized nitroimidazoles.
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Stability: Nitroimidazoles are generally stable under ambient conditions but may degrade under strong acidic or basic environments.
Spectroscopic data for analogous compounds reveal:
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Infrared (IR) Spectroscopy: Peaks at 1,539 cm⁻¹ and 1,367 cm⁻¹ (nitro group), 1,660 cm⁻¹ (amide C=O stretch), and 3,275 cm⁻¹ (N-H stretch) .
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Mass Spectrometry (MS): A molecular ion peak at m/z 244.20 (M⁺) consistent with the molecular weight.
Research Findings and Experimental Data
Fluorescence Studies in Hypoxia
A University of Connecticut study synthesized 2-nitroimidazole-indocyanine green (ICG) conjugates, observing a 2.5–3.0-fold fluorescence contrast between hypoxic and normoxic cells . This suggests that N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide could serve as a hypoxia-sensitive probe when linked to imaging agents.
Comparative Efficacy
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Quantum Yield: Nitroimidazole-ICG conjugates exhibit 4.5–5.5× higher quantum yields than standard ICG .
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Extinction Coefficients: 1.8× greater than unmodified ICG, enhancing detection sensitivity .
Future Directions
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Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.
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Therapeutic Hybrids: Conjugate with chemotherapeutic agents for targeted drug delivery.
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Environmental Impact: Assess biodegradation and ecotoxicity.
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